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Compound of Interest

Compound Name: PAR-2 (1-6) (human)

Cat. No.: B15570757 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
SLIGKV-NH2 is a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), a G-

protein coupled receptor involved in a variety of physiological and pathological processes,

including inflammation, pain, and cell proliferation.[1][2] Activation of PAR2 by agonists such as

SLIGKV-NH2 initiates intracellular signaling cascades, most notably the Mitogen-Activated

Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3][4][5] This

pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Understanding

the mechanism and quantifying the effects of SLIGKV-NH2 on the MAPK/ERK pathway is

crucial for drug discovery and development efforts targeting PAR2.

These application notes provide a summary of the signaling pathway, quantitative data on the

effects of SLIGKV-NH2, and detailed protocols for key experiments to study the stimulation of

the MAPK/ERK signaling pathway by this PAR2 agonist.

Signaling Pathway
Upon binding of SLIGKV-NH2, PAR2 undergoes a conformational change, leading to the

activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o.[5] This activation, along with a

G-protein-independent mechanism involving β-arrestin, triggers a downstream signaling

cascade that results in the phosphorylation and activation of ERK1/2.[4][5] In some cellular

contexts, transactivation of the Epidermal Growth Factor Receptor (EGFR) has also been
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shown to be a key step in PAR2-mediated ERK activation.[4] The activated ERK1/2 then

translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene

expression that promote cellular processes such as proliferation and migration.
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Caption: SLIGKV-NH2 induced MAPK/ERK signaling pathway.

Data Presentation
The following tables summarize representative quantitative data on the effects of SLIGKV-NH2

on ERK1/2 phosphorylation and cell proliferation. The data are illustrative of the dose-

dependent effects reported in the literature. Actual results will vary depending on the cell line

and experimental conditions.

Table 1: Dose-Dependent Effect of SLIGKV-NH2 on ERK1/2 Phosphorylation
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SLIGKV-NH2 Concentration (µM)
Fold Change in p-ERK1/2 Levels
(Normalized to Total ERK1/2)

0 (Control) 1.0

0.1 1.8

1 4.5

10 8.2

100 8.5

Table 2: Dose-Dependent Effect of SLIGKV-NH2 on Cell Proliferation

SLIGKV-NH2 Concentration (µM) Cell Proliferation (% of Control)

0 (Control) 100

0.1 115

1 140

10 185

100 190

Experimental Protocols
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by

Western blot following stimulation with SLIGKV-NH2.
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2. SLIGKV-NH2
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3. Cell Lysis and
Protein Quantification

4. SDS-PAGE and
Protein Transfer
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Click to download full resolution via product page

Caption: Western blot experimental workflow.
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Materials:

PAR2-expressing cells (e.g., HT-29, HEK293)

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

SLIGKV-NH2 peptide

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA or non-fat milk in TBST)

Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

TBST (Tris-buffered saline with 0.1% Tween-20)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Serum Starvation:

Plate cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal ERK

phosphorylation.

SLIGKV-NH2 Stimulation:

Prepare a stock solution of SLIGKV-NH2 in sterile water or DMSO.

Treat the serum-starved cells with various concentrations of SLIGKV-NH2 (e.g., 0.1, 1, 10,

100 µM) for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an untreated

control.

Cell Lysis and Protein Quantification:

After stimulation, immediately place the plates on ice and aspirate the medium.

Wash the cells once with ice-cold PBS.

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Normalize the protein concentration of all samples with lysis buffer.

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the

gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Signal Detection and Analysis:

Apply ECL substrate to the membrane and capture the chemiluminescent signal.

Strip the membrane and re-probe with the primary antibody against total ERK1/2, followed

by the HRP-conjugated anti-mouse secondary antibody, to normalize for protein loading.

Quantify the band intensities using densitometry software.

Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell proliferation in response to

SLIGKV-NH2 stimulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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